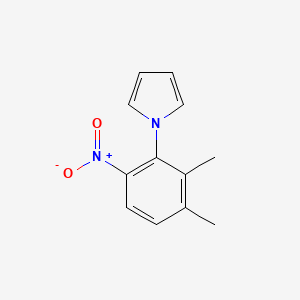![molecular formula C9H12N2O2 B1404825 3-メチル-5H,6H,7H,8H-イミダゾ[1,5-a]ピリジン-1-カルボン酸 CAS No. 1375472-21-1](/img/structure/B1404825.png)
3-メチル-5H,6H,7H,8H-イミダゾ[1,5-a]ピリジン-1-カルボン酸
説明
“3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid” is a heterocyclic compound. It is also known as IMPY. The InChI code for this compound is 1S/C9H12N2O2/c1-6-10-8(9(12)13)7-4-2-3-5-11(6)7;/h2-5H2,1H3,(H,12,13) .
Molecular Structure Analysis
The molecular weight of “3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid” is 216.67 g/mol. The InChI code provides a textual representation of the molecular structure .
科学的研究の応用
製薬研究と医薬品開発
この化合物は、医薬品開発のためのビルディングブロックとしての可能性があるため、製薬研究で使用されています。 その構造は、さまざまな生物学的標的に結合するのに適しており、酵素阻害剤や受容体アゴニストなどの特定の作用を持つ新しい医薬品を作成するために利用できます .
材料科学
材料科学では、化合物の独自の化学的特性を使用して、耐久性や伝導性の向上などの特定の特性を持つ新しい材料を合成できます。 新しいポリマーやコーティングの開発のための前駆体として役立つ可能性があります .
分析化学
分析標準として、この化合物は機器の校正と分析方法の検証に役立ちます。 クロマトグラフィーまたは分光法の測定の正確性と精度を確保するために使用できます .
生物学研究
生物学研究では、化合物は酵素や受容体の機能を調べるために使用できます。 これらの生体分子との相互作用を観察することで、研究者はその作用機序やさまざまな生理学的プロセスにおける役割についての洞察を得ることができます .
化学合成
この化合物は、中間体として化学合成において貴重です。 さまざまな合成経路を通じて、さまざまな他の化学化合物を生成するために使用でき、新しい化学空間の探索を可能にします .
農学化学
農学化学では、この化合物の誘導体は、殺虫剤または除草剤としての潜在的な用途について調査することができます。 その化学構造は、特定の害虫や雑草を標的にするように修正することができ、非標的種のへの影響を軽減します .
環境科学
化合物の誘導体は、環境科学で汚染物質のためのセンサーまたは指標を開発するために使用できます。 特定の汚染物質との反応により、比色反応または発光変化が発生し、汚染レベルの視覚的な指標を提供します .
触媒
触媒では、この化合物は、重要な化学反応を促進する触媒のための配位子として役立つ可能性があります。 金属と配位する能力を利用して、より効率的かつ選択的な触媒システムを作成することができます .
これらのアプリケーションのそれぞれは、科学研究における「3-メチル-5H,6H,7H,8H-イミダゾ[1,5-a]ピリジン-1-カルボン酸」の汎用性を示しています。化合物の構造的特徴により、さまざまな研究分野で貴重なツールとなっています。 ここに提供されている情報は、関連する科学文献やデータベースから推測された、化合物の既知の特性とその潜在的な用途に基づいています .
作用機序
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors include pH, temperature, presence of other molecules, and cellular environment.
生化学分析
Biochemical Properties
3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with glutamine synthetase, an enzyme involved in the synthesis of glutamine from glutamate and ammonia . This interaction can inhibit the enzyme’s activity, leading to alterations in cellular metabolism and function.
Cellular Effects
The effects of 3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid on various cell types and cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in the cell cycle and apoptosis . Additionally, this compound can modulate cellular metabolism by altering the activity of key metabolic enzymes.
Molecular Mechanism
At the molecular level, 3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. This compound also affects gene expression by interacting with transcription factors and other regulatory proteins . These interactions can result in the upregulation or downregulation of target genes, thereby influencing cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound can result in sustained alterations in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of 3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At high doses, it can cause toxic or adverse effects, including cellular damage and apoptosis . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, it can modulate the activity of enzymes involved in the tricarboxylic acid (TCA) cycle, leading to changes in energy production and metabolic balance . These interactions can have significant effects on overall cellular metabolism.
Transport and Distribution
Within cells and tissues, 3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . The compound’s distribution can affect its activity and function, as it may be more effective in certain cellular regions.
Subcellular Localization
The subcellular localization of 3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid is crucial for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, the compound may localize to the mitochondria, where it can influence energy production and metabolic processes. Its localization can also affect its interactions with other biomolecules and its overall efficacy.
特性
IUPAC Name |
3-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-6-10-8(9(12)13)7-4-2-3-5-11(6)7/h2-5H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTJIZTHEGKQKQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C2N1CCCC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 3-bromo-8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1404742.png)
![Ethyl 4-{[6-(trifluoromethyl)pyridin-2-yl]oxy}benzoate](/img/structure/B1404743.png)
![Ethyl 1-{[2-methyl-6-(trifluoromethyl)pyridin-3-yl]methyl}piperidine-3-carboxylate](/img/structure/B1404744.png)
![tert-Butyl 4-{2-[(2-chloropyridin-3-yl)oxy]ethyl}piperazine-1-carboxylate](/img/structure/B1404745.png)



![Ethyl [(7-chloroquinolin-4-yl)thio]acetate](/img/structure/B1404753.png)
![1-Bromo-5-chloro-2-[chloro(difluoro)-methoxy]-3-fluoro-benzene](/img/structure/B1404755.png)
![1-Bromo-4-[chloro(difluoro)-methoxy]-2-nitro-benzene](/img/structure/B1404756.png)

![(S)-{5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl}(6-methoxyquinolin-4-yl)methanamine trihydrochloride](/img/structure/B1404760.png)


